molecular formula C₃₇H₄₅N₃O₁₂ B1157948 Tris-N-benzyloxycarbonyl Garamine

Tris-N-benzyloxycarbonyl Garamine

Cat. No.: B1157948
M. Wt: 723.77
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Tris-N-benzyloxycarbonyl Garamine

Chemical Identity and Structural Features

This compound is a chemically modified aminocyclitol with the molecular formula C₃₇H₄₅N₃O₁₂ and a molecular weight of 723.766 g/mol . Its structure comprises a garamine core—a 2-deoxystreptamine derivative—where three amino groups are protected by benzyloxycarbonyl (Cbz) moieties (Fig. 1). The Cbz groups are attached via carbamate linkages, rendering the amino groups inert during synthetic transformations.

Key Structural Attributes:
  • Garamine backbone : A cyclohexane ring with hydroxyl and methylamino substituents.
  • Cbz protection : Three N-benzyloxycarbonyl groups at strategic amino positions.
  • Stereochemistry : Multiple chiral centers, including (2R,3R,4S,5R,6R) configurations in related derivatives.
Property Value Source
Molecular formula C₃₇H₄₅N₃O₁₂
Molecular weight 723.766 g/mol
SMILES notation CN(C1C(O)C@@H
Protection groups 3× benzyloxycarbonyl (Cbz)

The Cbz groups confer stability against nucleophilic attack and oxidative degradation, making the compound suitable for multi-step syntheses.

Historical Context in Aminoglycoside Research

Garamine derivatives emerged as critical intermediates during the 1970s–1980s, coinciding with efforts to combat antibiotic resistance. The discovery that enzymatic inactivation (e.g., phosphorylation, adenylation) targeted specific hydroxyl and amino groups in aminoglycosides necessitated protective strategies. This compound was developed to address these challenges:

  • Resistance mitigation : By shielding amino groups, the compound avoids recognition

Properties

Molecular Formula

C₃₇H₄₅N₃O₁₂

Molecular Weight

723.77

Synonyms

Tris-N-benzyloxycarbonyl-2-deoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl]-D-streptamine;  N,N’,N”-Trisbenzyloxycarbonyl Garamine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key Garamine derivatives include:

Compound Name Molecular Formula Protecting Group Key Applications Removal Method
Tris-N-benzyloxycarbonyl Garamine C28H27N3O9* Benzyloxycarbonyl (Cbz) Amine protection in synthesis Hydrogenolysis
N,N,N-tert-Butoxycarbonyl Garamine C28H51N3O12 tert-Butoxycarbonyl (Boc) Labile protection for mild deprotection Acidolysis (e.g., TFA)
Unmodified Garamine (as impurity) C10H21N3O5 None Reference standard in gentamicin assays N/A

*Inferred formula based on Garamine (C10H21N3O5) + 3 Cbz groups (C7H5O2 each).

Key Differences:
  • Protecting Group Stability :

    • Cbz Groups : Require catalytic hydrogenation for removal, limiting use in hydrogen-sensitive reactions .
    • Boc Groups : Cleaved under mild acidic conditions (e.g., trifluoroacetic acid), enabling orthogonal deprotection strategies .
  • Solubility :

    • Cbz derivatives exhibit lower solubility in polar solvents due to aromatic hydrophobicity.
    • Boc derivatives are more soluble in organic solvents (e.g., DCM, THF) due to tert-butyl groups .
  • Analytical Utility :

    • Unmodified Garamine is quantified as an impurity in gentamicin sulfate using HPLC with sisomicin as a reference standard (Table 1 in ) .
    • Protected derivatives (Cbz/Boc) serve as synthetic intermediates or certified reference materials for quality control .

Preparation Methods

Choice of Protecting Groups

Benzyloxycarbonyl (Z) groups are preferred due to their stability under basic conditions and ease of removal via hydrogenolysis. The patent GB1473178A highlights the use of Z groups alongside alternatives like methoxycarbonyl and acetyl, but emphasizes Z’s superiority in maintaining Garamine’s structural integrity during glycosylation or acylation steps.

Sequential Protection Methodology

A three-step protection sequence is typically employed:

  • Initial Protection : The most reactive amine (typically the 1-position) is protected first using benzyloxycarbonyl chloride (Z-Cl) in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base.

  • Intermediate Isolation : The mono-Z-protected Garamine is isolated via silica gel chromatography, achieving >90% purity.

  • Iterative Protection : The remaining amines are sequentially protected under similar conditions, with reaction times adjusted to account for reduced nucleophilicity.

Stepwise Synthesis of this compound

Reaction Conditions and Optimization

The synthesis involves coupling Z-Cl with Garamine under controlled pH and temperature. Key parameters include:

  • Temperature : 0–5°C to minimize epimerization.

  • Solvent System : Tetrahydrofuran (THF)/water (3:1) for optimal solubility.

  • Stoichiometry : A 3.2:1 molar ratio of Z-Cl to Garamine ensures complete protection while avoiding overconsumption.

Side Reactions and Mitigation

Common side reactions include:

  • O-Acylation : Addressed by using bulky bases like N,N-diisopropylethylamine (DIPEA) to deprotonate amines selectively.

  • Incomplete Protection : Mitigated by iterative Z-Cl additions and monitoring via thin-layer chromatography (TLC).

Purification and Characterization

Chromatographic Techniques

Crude product purification employs:

  • Size-Exclusion Chromatography : To remove high-molecular-weight byproducts.

  • Reverse-Phase HPLC : Using a C18 column with acetonitrile/water gradients, yielding >98% purity.

Spectroscopic Validation

  • NMR : 1H^1H NMR confirms Z-group integration (δ 5.1–5.3 ppm for benzyl protons) and absence of free amines.

  • Mass Spectrometry : ESI-MS ([M+H]+^+ m/z 724.3) aligns with theoretical molecular weight.

Comparative Analysis of Synthetic Methods

Table 1 contrasts key methodologies from literature:

MethodProtecting GroupYield (%)Purity (%)Reference
Sequential Z-protectionZ-Cl6898
One-pot Z-protectionZ-Cl5295
Enzymatic assistanceZ-OSu7599

Key Findings :

  • Enzymatic methods using Z-OSu (N-hydroxysuccinimide ester) improve yields but require specialized lipases.

  • One-pot strategies reduce processing time but compromise yield due to competing side reactions.

Recent Advances and Industrial Applications

Catalytic Hydrogenation for Deprotection

Recent protocols replace traditional hydrogenolysis with catalytic transfer hydrogenation using ammonium formate and palladium/C, reducing reaction times from 24 h to 2 h while retaining >95% yield.

Scalability Challenges

Industrial-scale production faces hurdles in:

  • Cost of Z-Cl : Substituted with in situ Z-group generation via carbobenzoxylation.

  • Waste Management : Neutralization of HCl byproducts requires efficient scrubbing systems .

Q & A

Q. How can researchers determine the purity of Tris-N-benzyloxycarbonyl Garamine, and what analytical techniques are most reliable?

Methodological Answer: Purity assessment typically employs High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated against certified reference standards. Melting point analysis (e.g., mp 119–123°C for structurally similar carbamate derivatives ) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for confirming chemical identity. For carbamate-protected compounds, discrepancies between HPLC purity (>95% HLC ) and spectroscopic data may indicate residual solvents or byproducts, necessitating orthogonal validation via mass spectrometry (MS).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Adhere to standard carbamate-handling guidelines: use fume hoods to avoid dust inhalation (S22 ), wear nitrile gloves and eye protection (S24/25 ), and maintain a WGK Germany Class 3-compliant waste disposal system. Stability studies under varying pH and temperature conditions are recommended to preempt decomposition risks.

Q. How is this compound synthesized, and what reaction conditions optimize yield?

Methodological Answer: Synthesis often involves benzyloxycarbonyl (Cbz) protection of primary amines under Schotten-Baumann conditions (e.g., benzyl chloroformate in aqueous NaOH ). Yield optimization requires inert atmospheres (N₂/Ar), controlled stoichiometry (1:1.2 amine:Cbz reagent), and monitoring via thin-layer chromatography (TLC). Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures high enantiomeric purity.

Q. Which spectroscopic markers distinguish this compound from analogous carbamates?

Methodological Answer: Key NMR signals include benzyl aromatic protons (δ 7.2–7.4 ppm, multiplet) and carbamate carbonyl (δ 155–160 ppm in ¹³C). Infrared (IR) spectroscopy should show N-H stretches (~3300 cm⁻¹) and C=O (~1700 cm⁻¹). Compare against databases like NIST or EPA chemical registries for validation.

Q. What solvent systems are compatible with this compound for stability studies?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while aqueous buffers (pH 6–8) are suitable for hydrolysis studies. Avoid halogenated solvents (e.g., chloroform) due to potential carbamate degradation. Stability data should be tabulated under accelerated conditions (40°C/75% RH) over 14 days.

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed spectroscopic data for this compound?

Methodological Answer: Discrepancies may arise from conformational isomerism or crystal packing effects. Employ single-crystal X-ray diffraction to confirm molecular geometry . For dynamic issues (e.g., rotamers), variable-temperature NMR or density functional theory (DFT) simulations can reconcile data .

Q. What strategies enable selective deprotection of this compound in multi-step syntheses?

Methodological Answer: Hydrogenolysis (H₂/Pd-C) selectively removes the Cbz group while preserving tert-butoxycarbonyl (Boc) or other acid-labile protections . Kinetic studies using TLC or in-situ IR track reaction progress. For acid-sensitive substrates, employ photolabile groups or enzymatic cleavage.

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer: Steric hindrance from the benzyl group slows nucleophilic attack; electronic effects are probed via Hammett plots using substituted benzyl derivatives. Kinetic experiments (e.g., pseudo-first-order conditions) quantify rate constants, while X-ray crystallography maps electron density around the carbonyl .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

Methodological Answer: Use multivariate analysis (e.g., PCA) to correlate process parameters (temperature, reagent purity) with yield/purity. ANOVA identifies significant variables, and control charts (e.g., Shewhart) monitor production consistency. Reference purity thresholds (>95% HLC ) to define acceptable ranges.

Q. How can researchers validate the biological activity of this compound derivatives without clinical data?

Methodological Answer: Combine in silico docking studies (e.g., molecular dynamics simulations) with in vitro assays (e.g., enzyme inhibition IC₅₀). Cross-validate using orthogonal techniques like surface plasmon resonance (SPR) for binding affinity. Avoid broad questions (e.g., "What nonclinical studies are needed?") per regulatory guidance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.